molecular formula C23H19N3O5 B5964832 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No. B5964832
M. Wt: 417.4 g/mol
InChI Key: KOWXEHHGVROCRW-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating immune and inflammatory responses.

Mechanism of Action

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins are responsible for sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. When cells are exposed to inflammatory stimuli, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 prevents the phosphorylation and degradation of IκB proteins, thereby inhibiting NF-κB activation and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases. In vivo studies have demonstrated that N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB, making it a useful tool for studying the role of NF-κB in various biological processes. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 is also relatively easy to synthesize and has a long shelf life, making it a cost-effective reagent for research labs. However, there are also limitations to using N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects and may not fully recapitulate the effects of genetic knockdown of NF-κB. Additionally, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for the use of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 in scientific research. One area of interest is the development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 analogs with improved pharmacokinetic properties and specificity for NF-κB. Another area of interest is the use of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Finally, there is interest in using N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 as a tool to study the role of NF-κB in various biological processes, including immune and inflammatory responses, development, and aging.
Conclusion:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 is a potent inhibitor of NF-κB that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has shown promise as a therapeutic agent for the treatment of cancer and inflammatory diseases and as a tool for studying the role of NF-κB in various biological processes.

Synthesis Methods

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 can be synthesized using a multi-step process. The first step involves the reaction of 5-ethyl-2-amino-1,3-benzoxazole with 3-bromoaniline to form 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline. The second step involves the reaction of 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline with 4-methoxy-3-nitrobenzoyl chloride to form N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide.

Scientific Research Applications

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has been widely used in scientific research as a potent inhibitor of NF-κB. NF-κB is a transcription factor that plays a critical role in regulating immune and inflammatory responses. Dysregulation of NF-κB has been associated with various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has been shown to inhibit NF-κB activation and downstream signaling pathways, making it a promising therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-3-14-7-9-20-18(11-14)25-23(31-20)16-5-4-6-17(12-16)24-22(27)15-8-10-21(30-2)19(13-15)26(28)29/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWXEHHGVROCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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